N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
N-[4-(Acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core substituted with a 3-oxo group and an N-acetylated aniline moiety. The acetylated phenyl group may enhance metabolic stability compared to hydroxyl or sulfonamide derivatives, as seen in related compounds .
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-11(21)18-12-6-8-13(9-7-12)19-16(22)10-20-17(23)14-4-2-3-5-15(14)24-20/h2-9H,10H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
KTUMPIPGEWNXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Acetylation: The acetylation of the amino group on the phenyl ring is achieved using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the acetylated phenyl ring with the benzothiazole derivative under appropriate conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the acetylamino group.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Phenyl Substituents: The 4-acetylamino group in the target compound may reduce metabolic degradation (e.g., glucuronidation) compared to the 4-hydroxy group in SCP-1, which has a shorter half-life . Sulfonamide groups (e.g., in –7) enhance solubility but may introduce toxicity risks, as seen in sulfonamide-based antitubercular agents . Fluorine substituents (e.g., Compound 54) improve lipophilicity and bioavailability, critical for central nervous system (CNS) penetration in cytohesin inhibitors .
1,1,3-Trioxo modifications (e.g., SCP-1) increase electron-withdrawing effects, altering the benzothiazole ring’s electronic profile and possibly affecting receptor affinity .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The acetylated amine in the target compound likely reduces first-pass metabolism compared to SCP-1’s hydroxyl group, which undergoes rapid conjugation .
- Crystallographic Data : SCP-1’s benzothiazole ring is nearly planar (r.m.s. deviation = 0.023 Å), with π-stacking interactions (3.93 Å) influencing solid-state packing and possibly binding interactions in biological targets .
- Solubility : Sulfonamide derivatives (–7) exhibit higher aqueous solubility due to polar SO₂ groups, whereas tert-butyl esters () are more lipophilic .
Biological Activity
N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.
Compound Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 341.4 g/mol. The compound features an acetylamino group and a benzothiazole moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including multi-step organic synthesis techniques. The typical synthetic route involves:
- Formation of the Benzothiazole Moiety : This step may involve the cyclization of appropriate precursors.
- Acetylation : The introduction of the acetylamino group can be performed using acetic anhydride or acetyl chloride.
- Purification : Final products are often purified through recrystallization or chromatography to ensure high purity and yield.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties . Specifically, this compound has shown:
- Inhibition of Bacterial Growth : Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
- Minimum Inhibitory Concentration (MIC) : Preliminary studies indicate that the compound exhibits MIC values comparable to other known antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro:
- Inhibition of Tumor Cell Proliferation : Research has shown that this compound can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
- Mechanism of Action : While specific mechanisms are still under investigation, it is hypothesized that the compound may induce apoptosis or interfere with cell cycle progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives, including this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
